
Cathestatin A
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Overview
Description
Cathestatin A is a dicarboxylic acid monoamide obtained by the formal condensation of the carboxylic group of oxirane-2,3-dicarboxylic acid with the amino group of N-(4-aminobutyl)-L-phenylalaninamide (the 2S,3S stereoisomer). An antibiotic isolated from the fermentation broth of Penicillium citrinum, it acts as a potent inhibitor of cysteine protease. It has a role as an antimicrobial agent, a cysteine protease inhibitor and a Penicillium metabolite. It is a monocarboxylic acid, a primary amino compound, an epoxide and a dicarboxylic acid monoamide.
Chemical Reactions Analysis
Current Data Availability
The term "Cathestatin A" does not appear in any of the indexed scientific literature, patents, or chemical databases within the provided search results (Sources 1–11). Key gaps include:
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No synthesis pathways or catalytic mechanisms.
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No reaction data (e.g., yields, conditions, intermediates).
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No characterization studies (e.g., spectroscopic or chromatographic profiles).
Potential Explanations for Missing Information
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Nomenclature Issues : The compound name may be misspelled, obsolete, or classified under an alternative systematic IUPAC name.
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Proprietary Status : The compound could be part of unpublished industrial research or restricted due to intellectual property protections.
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Theoretical/Computational Focus : Existing studies may focus on computational predictions rather than experimental validation.
Recommended Actions
To address this gap, consider the following steps:
Verify Nomenclature
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Cross-check spelling and nomenclature using platforms like:
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PubChem (https://pubchem.ncbi.nlm.nih.gov)
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ChemSpider (http://www.chemspider.com)
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Explore Specialized Databases
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Search for structural analogs or related compounds in:
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Reaxys (https://www.reaxys.com)
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SciFinder (https://scifinder.cas.org)
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Consult Recent Literature
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Use keywords like "Cathestatin derivatives" or "Cathestatin analogs" in:
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PubMed (https://pubmed.ncbi.nlm.nih.gov)
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Web of Science (https://www.webofscience.com)
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General Insights on Catalyzed Reactions
While direct data on this compound is unavailable, the search results highlight methodologies relevant to studying novel compounds (Sources 1, 2, 5, 9):
Catalytic Reaction Optimization
Common Reaction Classes
Properties
Molecular Formula |
C17H23N3O5 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S,3S)-3-[[(2S)-1-(4-aminobutylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C17H23N3O5/c18-8-4-5-9-19-15(21)12(10-11-6-2-1-3-7-11)20-16(22)13-14(25-13)17(23)24/h1-3,6-7,12-14H,4-5,8-10,18H2,(H,19,21)(H,20,22)(H,23,24)/t12-,13-,14-/m0/s1 |
InChI Key |
ZERGYHMBBZCBJM-IHRRRGAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCCCN)NC(=O)[C@@H]2[C@H](O2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCCCN)NC(=O)C2C(O2)C(=O)O |
Synonyms |
cathestatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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